5-Fluoro-3H-benzo[c][1,2]oxathiol-3-one 1,1-dioxide
Overview
Description
Molecular Structure Analysis
The molecular formula of 5-Fluoro-3H-benzo[c][1,2]oxathiol-3-one 1,1-dioxide is C7H4O4S. Its molecular weight is 184.17 g/mol . The InChI Key is NCYNKWQXFADUOZ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Fluoro-3H-benzo[c][1,2]oxathiol-3-one 1,1-dioxide include a molecular weight of 184.17 g/mol and a molecular formula of C7H4O4S . It has a topological polar surface area of 68.8 Ų and a complexity of 300 .Scientific Research Applications
Chemical Synthesis and Mechanisms
Thermal Fragmentation Mechanisms : The study by Bonini et al. (1983) explored the thermal fragmentation of 1,5,2-oxathiazole 5-oxide, a compound related to 5-Fluoro-3H-benzo[c][1,2]oxathiol-3-one 1,1-dioxide. It showed the compound undergoing thermal fragmentation via two parallel pathways, involving the loss of benzonitrile and the elimination of sulfur dioxide (Bonini et al., 1983).
Synthesis and Functionalisation : Gabbutt et al. (2021) demonstrated efficient synthesis and direct C-H bond functionalization of 6-styryl-1,2-oxathiine 2,2-dioxides, a class of compounds closely related to the chemical . Their research offers insights into the synthetic versatility of these compounds (Gabbutt et al., 2021).
Synthesis of Pyridine Derivatives : Chioua et al. (2014) conducted research on the synthesis of 5-amino-3,3-dimethyl-7-phenyl-3H-[1,2]oxathiolo[4,3-b]pyridine-6-carbonitrile 1,1-dioxides, highlighting the chemical reactivity and potential applications of similar oxathiolo derivatives in synthesizing complex organic structures (Chioua et al., 2014).
Chemical Properties and Reactions
Sulfonylation and Dehydration Reactions : Ghandi et al. (2011) developed a solvent-dependent method for synthesizing novel benzo-δ-sultone scaffolds, using compounds similar to 5-Fluoro-3H-benzo[c][1,2]oxathiol-3-one 1,1-dioxide. This highlights the diverse chemical reactions these compounds can undergo (Ghandi et al., 2011).
Fluorinating Reagents : Cabrera and Appel (1995) utilized Oxathiazinone dioxides, closely related to the compound , for the synthesis of new heterocyclic N-F reagents. This indicates the potential use of 5-Fluoro-3H-benzo[c][1,2]oxathiol-3-one 1,1-dioxide in the development of fluorinating agents (Cabrera & Appel, 1995).
Biological Applications
Antiviral Activity : De Castro et al. (2009) explored the antiviral activity of 4- and 5-substituted-5H-1,2-oxathiole-2,2-dioxide derivatives, indicating the potential of similar compounds in developing non-nucleoside antivirals (De Castro et al., 2009).
Herbicidal Activity : Huang et al. (2005) investigated the herbicidal activity of 2-(7-fluoro-3-oxo- 3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)isoindoline-1,3-diones, a study relevant to understanding the agricultural applications of similar fluorinated compounds (Huang et al., 2005).
properties
IUPAC Name |
5-fluoro-1,1-dioxo-2,1λ6-benzoxathiol-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3FO4S/c8-4-1-2-6-5(3-4)7(9)12-13(6,10)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXMLZMCVWCYRLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=O)OS2(=O)=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3FO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-3H-benzo[c][1,2]oxathiol-3-one 1,1-dioxide | |
CAS RN |
1423032-34-1 | |
Record name | 5-fluoro-3H-2,1lambda6-benzoxathiole-1,1,3-trione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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